molecular formula C20H21N3O5S B1192522 cjoc42

cjoc42

Cat. No.: B1192522
M. Wt: 415.46
InChI Key: VYUDJPGSULLWAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cjoc42 binds to and inhibits gankyrin activity in a dose-dependent manner. Gankyrin is an ankyrin-repeat oncoprotein whose overexpression has been implicated in the development of many cancer types. This compound prevents the decrease in p53 protein levels normally associated with high amounts of gankyrin, and it restores p53-dependent transcription and sensitivity to DNA damage.

Scientific Research Applications

Gankyrin Inhibition and Anticancer Strategy

  • Gankyrin Targeting: Gankyrin, an oncoprotein implicated in various cancers, interacts with multiple partner proteins. "cjoc42" is identified as a small molecule capable of binding gankyrin and modulating its activity in cancer cells. This discovery suggests gankyrin is a viable target for anticancer strategies (Chattopadhyay et al., 2016).

Cell Migration and Proliferation in Cancer

  • Inhibiting Cancer Cell Activities: Research shows this compound's potential in reducing cell migration and proliferation in gankyrin-overexpressing cancers, such as lung, breast, and liver cancers. This is significant for developing gankyrin-mediated therapies (Farrales & Muth, 2019).

Enhancement of Gankyrin Binding

  • Optimizing this compound's Efficacy: Studies focus on enhancing this compound's binding to gankyrin for improved anticancer activity. Derivatives of this compound have shown enhanced binding and antiproliferative effects against various cancer cell lines (Kanabar et al., 2020).

Role in Chemotherapy Sensitivity

  • Increasing Chemo-Sensitivity: this compound has been found to improve chemosensitivity in hepatoblastoma cells. It enhances the effects of chemotherapy drugs, indicating its potential as an adjunct therapy for pediatric liver cancer (D’Souza et al., 2021).

Protein-Protein Interaction Modulation

  • Inhibiting Tumor Suppressor Protein Interactions: Research shows that this compound induces a conformational change in gankyrin, which plays a role in regulating its interactions with tumor suppressor proteins. This modulation is significant for understanding and inhibiting cancer cell growth and metastasis (Kabir & Muth, 2019).

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.46

IUPAC Name

Methyl 4-(4-(3-(tosyloxy)propyl)-1H-1,2,3-triazol-1-yl)benzoate

InChI

InChI=1S/C20H21N3O5S/c1-15-5-11-19(12-6-15)29(25,26)28-13-3-4-17-14-23(22-21-17)18-9-7-16(8-10-18)20(24)27-2/h5-12,14H,3-4,13H2,1-2H3

InChI Key

VYUDJPGSULLWAS-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=C(N2N=NC(CCCOS(=O)(C3=CC=C(C)C=C3)=O)=C2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

cjoc42;  cjoc-42;  cjoc 42; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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